molecular formula C13H16N4O B2529584 5-amino-1-methyl-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide CAS No. 1856020-92-2

5-amino-1-methyl-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide

Cat. No. B2529584
CAS RN: 1856020-92-2
M. Wt: 244.298
InChI Key: DNWQFRANERNWHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-1-methyl-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide, commonly known as AM-251, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1999 and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

AM-251 works by binding to the CB1 receptor and blocking the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This blockade of CB1 receptors leads to a decrease in the activity of the endocannabinoid system, which is involved in the regulation of various physiological processes such as pain perception, appetite, and mood.
Biochemical and Physiological Effects:
AM-251 has been shown to have a range of biochemical and physiological effects. It has been shown to decrease food intake and body weight in animal models, suggesting a potential role in the treatment of obesity. It has also been shown to have analgesic effects, making it a potential treatment for chronic pain. Additionally, AM-251 has been shown to have anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

The primary advantage of using AM-251 in lab experiments is its high selectivity for the CB1 receptor, which allows for precise targeting of the endocannabinoid system. However, one limitation of using AM-251 is its relatively short half-life, which can make it difficult to study the long-term effects of CB1 receptor blockade.

Future Directions

There are several potential future directions for research on AM-251. One area of interest is the development of more selective CB1 receptor antagonists that can target specific subtypes of CB1 receptors. Another area of interest is the potential use of AM-251 as a treatment for various disorders such as obesity, chronic pain, and mood disorders. Additionally, further research is needed to fully understand the long-term effects of CB1 receptor blockade and the potential risks associated with chronic use of CB1 receptor antagonists.

Synthesis Methods

AM-251 is synthesized through a multi-step process involving the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with 2-bromobenzyl bromide to form 1-methyl-N-(2-bromobenzyl)-1H-pyrazole-3-carboxamide. This intermediate compound is then reacted with phenethylamine to form AM-251.

Scientific Research Applications

AM-251 is primarily used as a research tool to study the endocannabinoid system. It has been shown to selectively bind to the cannabinoid receptor type 1 (CB1) with high affinity, making it a useful tool to study the role of CB1 receptors in various physiological and pathological processes.

properties

IUPAC Name

5-amino-1-methyl-N-(2-phenylethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-17-12(14)9-11(16-17)13(18)15-8-7-10-5-3-2-4-6-10/h2-6,9H,7-8,14H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWQFRANERNWHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)NCCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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